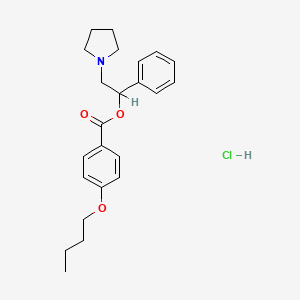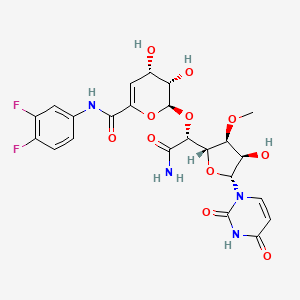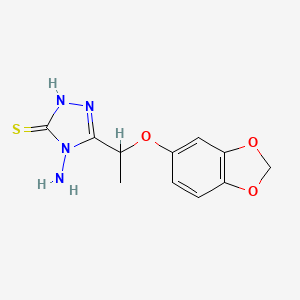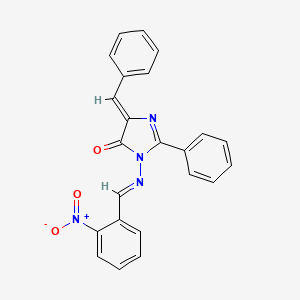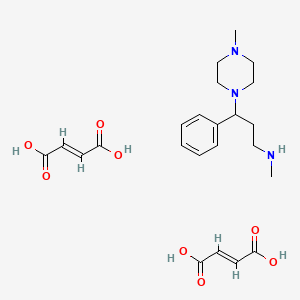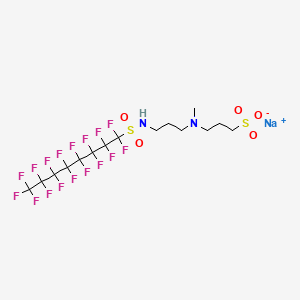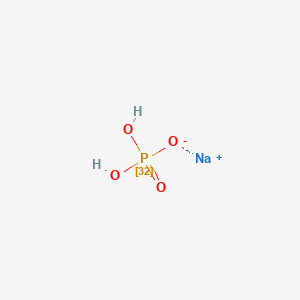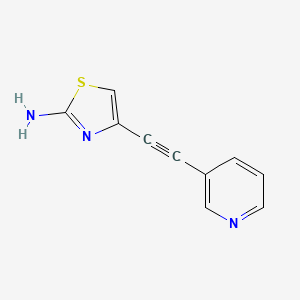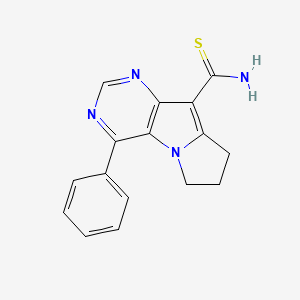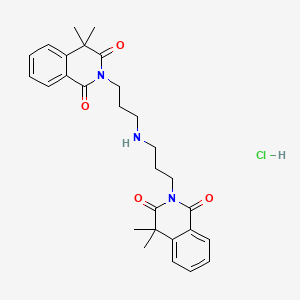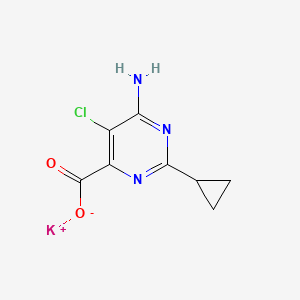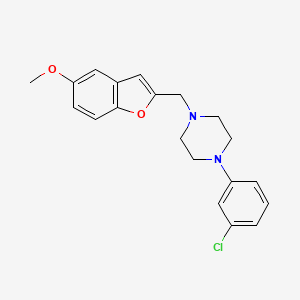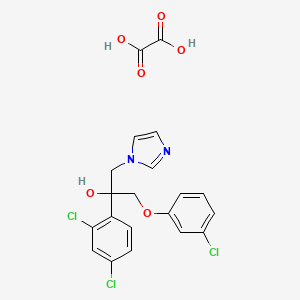
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound that features a combination of chlorinated phenyl groups, an imidazole ring, and a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenoxy and dichlorophenyl intermediates, followed by their coupling with an imidazole derivative. The final step involves the formation of the oxalate salt.
-
Step 1: Preparation of Chlorophenoxy Intermediate
- React m-chlorophenol with an appropriate alkylating agent under basic conditions to form m-chlorophenoxyalkane.
- Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).
-
Step 2: Preparation of Dichlorophenyl Intermediate
- React 2,4-dichlorophenylamine with a suitable halogenated compound to form 2,4-dichlorophenylalkane.
- Reaction conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C).
-
Step 3: Coupling with Imidazole Derivative
- Couple the chlorophenoxy and dichlorophenyl intermediates with an imidazole derivative using a coupling agent (e.g., EDCI) to form the desired product.
- Reaction conditions: Coupling agent (e.g., EDCI), solvent (e.g., DCM), temperature (e.g., room temperature).
-
Step 4: Formation of Oxalate Salt
- React the final product with oxalic acid to form the oxalate salt.
- Reaction conditions: Oxalic acid, solvent (e.g., ethanol), temperature (e.g., room temperature).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.
Reduction: Reduction reactions could target the imidazole ring or the chlorinated phenyl groups.
Substitution: The chlorinated phenyl groups may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 under mild conditions.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Studied for its potential use in treating diseases such as infections or cancer.
Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential use in agrochemicals and pesticides.
作用機序
The mechanism of action of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated phenyl groups and imidazole ring may play a crucial role in binding to these targets.
類似化合物との比較
Similar Compounds
Clotrimazole: An antifungal agent with a similar imidazole ring structure.
Ketoconazole: Another antifungal agent with structural similarities.
Miconazole: Shares the imidazole ring and is used as an antifungal agent.
Uniqueness
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is unique due to the specific arrangement of its chlorinated phenyl groups and the presence of the oxalate salt, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
83337-98-8 |
|---|---|
分子式 |
C20H17Cl3N2O6 |
分子量 |
487.7 g/mol |
IUPAC名 |
1-(3-chlorophenoxy)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C18H15Cl3N2O2.C2H2O4/c19-13-2-1-3-15(8-13)25-11-18(24,10-23-7-6-22-12-23)16-5-4-14(20)9-17(16)21;3-1(4)2(5)6/h1-9,12,24H,10-11H2;(H,3,4)(H,5,6) |
InChIキー |
QRRSCIXOIJMTGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)OCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


